5-Hydroxy-2-nitrophenylboronic acid
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Overview
Description
5-Hydroxy-2-nitrophenylboronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a phenyl ring that already contains hydroxyl and nitro substituents. One common method is the palladium-catalyzed borylation of 5-hydroxy-2-nitrophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a probe for detecting and quantifying diols and other biomolecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in redox reactions due to the presence of the hydroxyl and nitro groups, which can undergo oxidation and reduction, respectively .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyl and nitro groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar to 5-Hydroxy-2-nitrophenylboronic acid but lacks the nitro group, affecting its reactivity and applications.
2-Nitrophenylboronic acid: Lacks the hydroxyl group, which limits its use in certain biological applications.
Uniqueness: this compound is unique due to the combination of hydroxyl, nitro, and boronic acid groups on the same phenyl ring. This combination enhances its reactivity and makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C6H6BNO5 |
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Molecular Weight |
182.93 g/mol |
IUPAC Name |
(5-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |
InChI Key |
NSLBNCKOZBHJFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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